molecular formula C7H12FN B12989342 7-Fluoro-5-azaspiro[2.5]octane

7-Fluoro-5-azaspiro[2.5]octane

Cat. No.: B12989342
M. Wt: 129.18 g/mol
InChI Key: OQZATUYQJNVVPB-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry Research

Spirocycles, which are characterized by two or more rings linked by a single common atom, are increasingly recognized for their value in drug discovery. tandfonline.comnih.gov Their inherent three-dimensionality offers a significant departure from the flat, aromatic structures that have historically dominated medicinal chemistry. tandfonline.com This structural complexity is a key advantage, as a higher fraction of sp3-hybridized carbons generally correlates with improved physicochemical and pharmacokinetic profiles. tandfonline.com The introduction of a spirocyclic scaffold can lead to enhanced aqueous solubility, better metabolic stability, and modulated lipophilicity. tandfonline.comresearchgate.net

The rigid nature of the spirocyclic system is another crucial feature. By locking the conformation of a molecule, it allows for the precise orientation of functional groups that interact with biological targets. tandfonline.combldpharm.com This conformational restriction can lead to improved potency and selectivity for a specific receptor or enzyme. nih.govbldpharm.comacs.org Furthermore, the quarternary carbon at the spiro-junction introduces novel three-dimensional exit vectors for substituents, enabling a more thorough exploration of chemical space and potentially leading to new intellectual property. bldpharm.com The use of spirocyclic scaffolds has been successfully applied in the optimization of lead compounds and even at the early stages of hit identification. tandfonline.com

The Azaspiro[2.5]octane Core as a Privileged Structural Motif for Chemical Synthesis and Biological Exploration

Within the broader class of spirocycles, aza-spirocycles—those containing a nitrogen atom in one of the rings—are of particular interest. nih.gov The azaspiro[2.5]octane framework, which consists of a cyclopropane (B1198618) ring fused to a piperidine (B6355638) ring via a spiro-center, serves as a valuable building block in synthetic and medicinal chemistry. fluorochem.co.uk This specific scaffold is found in a variety of biologically active molecules and has been explored for numerous therapeutic applications.

For instance, derivatives of 6-azaspiro[2.5]octane have been identified as potent small-molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity. nih.gov The development of orally available small molecules for this target is highly desirable, and the azaspiro[2.5]octane core provided a rigid and effective scaffold for optimizing agonist activity. nih.gov Other derivatives have been investigated for their potential as enzyme inhibitors or as intermediates in the synthesis of more complex pharmaceutical agents. smolecule.comlookchem.comevitachem.com The synthesis of azaspirocyclic compounds can be achieved through various methods, including iron-catalyzed cyclizations and hetero Diels-Alder reactions, making these structures accessible for further exploration. bohrium.comcalstate.edu

Strategic Role of Fluorine Substitution in Spirocyclic Amine Architectures for Advanced Chemical Applications

The introduction of fluorine into organic molecules is a well-established and powerful strategy in drug design. nih.govannualreviews.org Given its small size and high electronegativity, fluorine can profoundly alter a molecule's properties without significantly increasing its steric bulk. nih.govbohrium.com In the context of spirocyclic amine architectures like 7-Fluoro-5-azaspiro[2.5]octane, fluorine substitution can be used to fine-tune key parameters that are critical for biological activity.

One of the most significant effects of fluorination is the modulation of basicity (pKa) of nearby amine groups. bohrium.com The strongly electron-withdrawing nature of fluorine reduces the pKa of the nitrogen atom, which can impact the molecule's ionization state at physiological pH, thereby affecting properties like membrane permeability, solubility, and target binding. bohrium.comnottingham.ac.uk Fluorine can also block sites of metabolic oxidation. annualreviews.orgbohrium.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic attack by enzymes such as cytochrome P450. annualreviews.orgacs.org This can lead to improved metabolic stability and a longer half-life in the body.

Furthermore, fluorine can influence molecular conformation and participate in favorable protein-ligand interactions, enhancing binding affinity. bohrium.com The strategic placement of fluorine has been shown to improve the potency and selectivity of various biologically active compounds, including fluorinated spirocyclic ligands designed for PET imaging and other therapeutic agents. researchgate.netnih.gov

Selected Effects of Fluorine Substitution in Drug DesignKey Findings
Metabolic Stability Fluorine substitution at a metabolically labile site can block oxidation, increasing the compound's stability. The C-F bond is much stronger than the C-H bond. annualreviews.orgbohrium.comacs.org
Basicity (pKa) Modulation The high electronegativity of fluorine lowers the pKa of nearby basic nitrogen atoms, which can alter solubility, permeability, and binding affinity. bohrium.comnottingham.ac.uk
Binding Affinity Fluorine can enhance binding to target proteins through various interactions, including dipole-dipole and hydrogen bonds, or by altering molecular conformation. bohrium.com
Lipophilicity Replacing hydrogen with fluorine generally increases lipophilicity, although the effect can vary depending on the molecular context. For basic amines, the increase in lipophilicity (logD) can be more pronounced due to reduced basicity. bohrium.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

7-fluoro-5-azaspiro[2.5]octane

InChI

InChI=1S/C7H12FN/c8-6-3-7(1-2-7)5-9-4-6/h6,9H,1-5H2

InChI Key

OQZATUYQJNVVPB-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(CNC2)F

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 5 Azaspiro 2.5 Octane and Analogues

Foundational Synthetic Routes to Azaspiro[2.5]octane Systems

The construction of the azaspiro[2.5]octane core, characterized by a cyclopropane (B1198618) ring spiro-fused to a piperidine (B6355638), can be achieved through a variety of synthetic strategies. These routes often focus on creating the quaternary spiro-center and assembling the heterocyclic ring in a controlled manner.

Multicomponent Condensation and Ring-Closing Metathesis Approaches for Azaspirocycle Construction

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step. For the synthesis of azaspirocycles, a diversity-oriented approach has been developed utilizing a multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane. nih.govfigshare.com This method provides access to ω-unsaturated dicyclopropylmethylamines, which are versatile building blocks. nih.govfigshare.com These intermediates can then be converted into 5-azaspiro[2.5]octanes through selective ring-closing metathesis (RCM). nih.govfigshare.com

Ring-Closing Metathesis (RCM) has become a powerful and widely adopted strategy for the synthesis of various nitrogen-containing heterocycles, including azaspirocycles. thieme-connect.comthieme-connect.com This approach typically involves the synthesis of a diene precursor which, upon exposure to a ruthenium catalyst (e.g., Grubbs catalysts), undergoes intramolecular cyclization to form the desired ring system. thieme-connect.comubc.ca For instance, chiral piperidine derivatives can be transformed into intermediates suitable for RCM through methods like Grignard addition reactions. thieme-connect.comthieme-connect.com The efficiency of the RCM step can be significantly influenced by the choice of catalyst, with second-generation Grubbs catalysts often providing improved yields. thieme-connect.com

Precursor TypeRCM CatalystProductYieldReference
Piperidine-based dieneGrubbs' 2nd Gen. CatalystFunctionalized Azaspirocycle85% thieme-connect.com
ω-Unsaturated amineRuthenium Catalyst5-Azaspiro[2.5]octane- nih.govfigshare.com
Diene from chiral piperidineGrubbs' CatalystPinnaic Acid Core Structure- thieme-connect.comthieme-connect.com

Annulation Reactions and Epoxide Opening Strategies for Spirocyclic Frameworks

Annulation reactions provide a direct method for constructing spirocyclic systems by forming a new ring onto a pre-existing one. Redox-neutral annulations of cyclic amines, such as 1,2,3,4-tetrahydroisoquinoline, with ortho-cyanomethylbenzaldehydes can be promoted by acetic acid to yield polycyclic β-aminonitriles. nih.gov Spiroannulation reactions, which are fundamental to the synthesis of spirocyclic compounds, have been developed using cascade reactions of aryl azomethine imines with cyclic diazo compounds to form spirocyclic dihydrophthalazine derivatives. acs.org Furthermore, Ag(I)-catalyzed asymmetric (2+4) annulation of 5-alkenyl thiazolones has been shown to produce enantioenriched spiro[cyclohexenamines-thiazolone] derivatives. nih.gov

Strategies involving the ring-opening of epoxides are also central to the synthesis of spirocyclic frameworks. jsynthchem.com An ω-unsaturated dicyclopropylmethylamine intermediate can be converted to an epoxide, which subsequently undergoes an intramolecular ring-opening by the amine to form the functionalized piperidine ring of the azaspirocycle. nih.govfigshare.com This nucleophilic attack on the epoxide can be carried out under either acidic or basic conditions, which influences the regioselectivity of the ring-opening. jsynthchem.comlibretexts.org The construction of 1-azaspirocyclic cycloalkanones has been demonstrated through a siloxy-epoxide semipinacol ring expansion process, which proceeds with high yield and diastereoselectivity using a Lewis acid promoter like titanium tetrachloride. acs.org

Stereodivergent Biocatalytic Syntheses of Azaspiro[2.y]alkanes

In response to the growing demand for enantiomerically pure pharmaceuticals, biocatalysis has emerged as a powerful and sustainable synthetic tool. A notable advancement is the development of a stereodivergent carbene transferase platform for the synthesis of azaspiro[2.y]alkanes, including the azaspiro[2.5]octane skeleton. chemrxiv.orgresearchgate.net This method utilizes engineered protoglobin-based enzymes to catalyze the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.orgresearchgate.netchemrxiv.org

This biocatalytic system offers high yields (up to >99%) and excellent levels of both diastereo- and enantioselectivity. chemrxiv.orgresearchgate.net A key advantage of this platform is its stereodivergence; by selecting different engineered enzyme variants, it is possible to selectively synthesize any desired stereoisomer of the azaspiro[2.y]alkane product. chemrxiv.org The reactions can be performed on a gram scale at high substrate concentrations using lyophilized E. coli lysate as the catalyst, highlighting its practical applicability for drug discovery and manufacturing. chemrxiv.orgresearchgate.net

Enzyme PlatformSubstrate TypeYieldDiastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
Engineered ProtoglobinUnsaturated N-Heterocycle21–>99%52.5:47.5 to >99.5:0.551:49 to >99.5:0.5 chemrxiv.orgresearchgate.net
ApePgb-xHC-5315N-Boc-protected heterocycle83%-2.5:97.5 chemrxiv.org
TamPgb-xHC-5318N-Boc-protected heterocycle72%-95:5 chemrxiv.org

Directed Fluorination Techniques in Spirocyclic Amine Synthesis

Once the azaspiro[2.5]octane core is established, the final strategic step is the introduction of the fluorine atom. Modern fluorination chemistry offers a range of reagents and protocols that can be categorized broadly as nucleophilic or electrophilic.

Nucleophilic and Electrophilic Fluorination Reagents and Protocols

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). alfa-chemistry.com Common nucleophilic fluorinating reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as sulfur-based reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. alfa-chemistry.comacs.orgresearchgate.net DAST is particularly effective for the deoxygenative fluorination of alcohols, providing a direct route from a hydroxy-azaspiro[2.5]octane analogue to the desired fluoro-substituted product. acs.org Quaternary ammonium (B1175870) fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF), serve as soluble and reactive fluoride sources. rsc.org

Electrophilic fluorination uses a reagent that delivers an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center, such as an enol or enolate. alfa-chemistry.comwikipedia.org This class of reagents has grown significantly and includes N-F compounds, which are generally stable and safe to handle. wikipedia.org The most widely used electrophilic fluorinating agent is Selectfluor, which is a cationic reagent known for its effectiveness and broad applicability. wikipedia.orgmdpi.comorganic-chemistry.org Other common reagents include N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.comwikipedia.orgmdpi.com The choice of reagent allows for the fluorination of a wide variety of substrates, including ketones and other carbonyl compounds. mdpi.comorganic-chemistry.org

Reagent ClassExample ReagentTypical SubstrateMechanismReference
Nucleophilic Diethylaminosulfur trifluoride (DAST)AlcoholsDeoxyfluorination acs.orgresearchgate.net
Tetrabutylammonium fluoride (TBAF)Alkyl halides/sulfonatesSN2 Substitution rsc.org
Electrophilic Selectfluor (F-TEDA-BF₄)Enolates, Ketones, Aromatics"F⁺" Transfer wikipedia.orgmdpi.comorganic-chemistry.org
N-Fluorobenzenesulfonimide (NFSI)Enolates, Carbonyls"F⁺" Transfer alfa-chemistry.comwikipedia.org

Fluorination-Induced Intramolecular Cyclization Reactions for Spiro-Fused Heterocycles

An elegant strategy that merges ring formation and fluorination is the fluorination-induced intramolecular cyclization. In this approach, an electrophilic fluorinating agent not only adds fluorine to the molecule but also triggers a cyclization cascade to form a heterocyclic ring. This method has been successfully applied to the synthesis of fluoro-substituted spiro-1,3-oxazines and spiro-1,3-thiazines. nih.gov

In a typical protocol, a substrate containing an alkene and a suitably positioned nucleophile (like an amide) is treated with an electrophilic fluorine source such as Selectfluor. nih.gov The fluorination of the double bond generates a transient carbocationic intermediate, which is then trapped intramolecularly by the nucleophile to form the spirocyclic product in a single, highly diastereoselective step. nih.govsemi.ac.cn For example, the reaction of dihydropyran-derived substrates with Selectfluor in the presence of a benzamide (B126) nucleophile leads to the formation of spiro-fused oxazolines with excellent enantioselectivity when a chiral phase-transfer catalyst is used. semi.ac.cn This type of reaction represents a highly efficient potential route to compounds like 7-Fluoro-5-azaspiro[2.5]octane, where the cyclization and fluorination could be achieved concurrently.

Electrochemical Dearomatization and Spirocyclization for Fluorine-Containing Systems

Electrochemical methods offer a green and efficient pathway for the synthesis of complex molecules by avoiding harsh reagents. Radical spirocyclization through dearomatization has become a notable strategy for creating diverse spiro compounds. nih.gov

Recent research has demonstrated the use of electrochemistry to perform oxidative dearomatization of biaryls, leading to the formation of tri- and difluoromethylated spiro[5.5]trienones. nih.gov This catalyst- and chemical oxidant-free method employs electricity as a clean oxidant in a user-friendly undivided cell setup. nih.gov The process has shown broad substrate scope and compatibility with various sensitive functional groups, affording a range of CF3- and CF2H-substituted spiro[5.5]trienones in moderate to good yields. nih.govrsc.org This represents the first electrooxidative 6-exo-trig radical dearomative spirocyclization process. nih.gov

Similarly, a robust and environmentally friendly electrochemical dearomatization of indoles has been developed. This method merges a fluorine-containing group with an indole (B1671886) nucleus under oxidant-free conditions, yielding a variety of tri- and difluoromethylated 3,3-spiroindolines with good functional group tolerance. acs.org Another study showcased an electrochemical dearomative spirocyclization of N-acyl thiophene-2-sulfonamides, where fluoride, among other nucleophiles, could be incorporated to yield remotely functionalized spirocyclic dihydrothiophenes. acs.org

Advanced Synthetic Approaches for Azaspiro Compounds

The construction of azaspiro compounds benefits from several advanced synthetic strategies that enhance efficiency, scalability, and molecular diversity.

Continuous Flow Synthesis in Microreaction Systems for Enhanced Efficiency and Scalability

Continuous flow synthesis in microreactors is a powerful technology for chemical production, offering advantages such as improved heat and mass transfer, enhanced safety, and scalability. polimi.it This methodology is particularly suitable for reactions involving unstable intermediates or highly exothermic processes, which are common in the synthesis of azo compounds. nih.govresearchgate.net

A continuous-flow microreaction system was successfully developed for the synthesis of 1-Oxa-2-azaspiro[2.5]octane. researchgate.net This system allows for continuous production with high efficiency and safety. Optimization of reaction parameters within the microreactor can lead to high yields and purity of the target compound. researchgate.netresearchgate.net The potential for industrial application of continuous-flow synthesis for such heterocyclic compounds is significant. researchgate.netresearchgate.net

Solid-Phase Synthetic Strategies for Spirocyclic Oximes and Diversity-Oriented Synthesis

Solid-phase synthesis is a valuable technique for the construction of libraries of compounds for drug discovery and other applications. jove.com It allows for the use of excess reagents to drive reactions to completion and simplifies purification through simple filtration. jove.comnih.gov

A notable application is the synthesis of spirocyclic oximes using a combination of solid-phase synthesis, a regenerating Michael (REM) linker, and intramolecular 1,3-dipolar cycloaddition. jove.com The REM linker is advantageous due to its recyclability and traceless nature, meaning no part of the linker remains in the final product. jove.com This multi-step process has been shown to be highly diastereoselective. jove.com Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecule collections to explore large areas of chemical space. cam.ac.uk Solid-phase synthesis is a key enabling technology for DOS, facilitating the rapid assembly of complex molecular scaffolds. cam.ac.ukresearchgate.net

Palladium-Catalyzed Decarboxylative Routes to Functionalized Nitrogen Heterocycles

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Decarboxylative allylic alkylation has emerged as a powerful method for the enantioselective synthesis of nitrogen-containing heterocycles with quaternary stereocenters. nih.govcaltech.edu

This strategy has been successfully applied to the synthesis of 3,3-disubstituted pyrrolidinones, piperidinones, and caprolactams from readily available lactams. nih.gov The methodology tolerates a variety of N-acyl groups and has been used to introduce fluorine at the C(α)-position, leading to fluoropyrrolidinone and fluoropiperidinone in high yield and enantiomeric excess. nih.gov The reactions typically proceed under mild conditions, with carbon dioxide as the only byproduct. whiterose.ac.uk These palladium-catalyzed decarboxylative cyclizations provide access to a wide range of functionalized N-heterocycles that are valuable as building blocks in medicinal chemistry and natural product synthesis. nih.govcaltech.eduthieme-connect.com

Dipolar Cycloadditions and Related Annulation Reactions for Spirocyclic Amines

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings with high stereocontrol. jove.com These reactions have been extensively used in the synthesis of spirocyclic amines.

One approach involves a cascade reaction where aliphatic ketones containing a chloride and an alkene are heated with hydroxylamine. This sequence promotes condensation to an oxime, followed by cyclization to a nitrone, and finally an intramolecular 1,3-dipolar cycloaddition to yield tricyclic isoxazolidines as single stereoisomers. acs.org The resulting N-O bond can be cleaved to afford the desired spirocyclic amines and diamines. acs.org

Another strategy utilizes the tandem reaction of simple ketones bearing a leaving group and an alkene with glycine (B1666218) or glycine esters. This process involves imine formation, cyclization, and a dipolar cycloaddition cascade to produce tricyclic amine products with high stereoselectivity. researchgate.net Highly regioselective 1,3-dipolar cycloadditions of nitrilimines with thioaurones have also been reported to generate novel spiropyrazolines. mdpi.com

Structure Activity Relationship Sar and Scaffold Exploration in Chemical Biology

7-Fluoro-5-azaspiro[2.5]octane as a Molecular Building Block and Scaffold in Drug Design Initiatives

The this compound moiety is increasingly recognized as a privileged scaffold in drug discovery. Its spirocyclic nature, where two rings share a single carbon atom, imparts a defined three-dimensional geometry. smolecule.com This structural rigidity is a desirable trait in drug design as it can pre-organize the molecule into a conformation favorable for binding to a biological target, thus reducing the entropic penalty upon binding. smolecule.com The incorporation of this scaffold has been instrumental in creating novel chemical entities with improved pharmacological profiles.

The synthesis of fluorinated piperidine (B6355638) analogues based on azaspiro scaffolds, including the 2-azaspiro[3.3]heptane framework, highlights the utility of these structures in creating conformationally restricted building blocks for drug design. colab.ws The unique conformational properties of azaspirocycles like 5-azaspiro[2.5]octane make them valuable for optimizing drug-target interactions. For instance, derivatives of 5-oxa-2-azaspiro[3.4]octane have been identified as selective M4 muscarinic receptor agonists, demonstrating the potential of these scaffolds in developing treatments for neuropsychiatric disorders.

Investigations into Target Interaction Modulations by Azaspiro[2.5]octane Derivatives

The versatility of the azaspiro[2.5]octane scaffold is evident in its application across a range of biological targets, where it has been shown to modulate the activity of receptors and enzymes.

Receptor Agonism and Antagonism: Studies on Glucagon-Like Peptide-1 (GLP-1) Receptors, Histamine (B1213489) H3 Receptors, and Muscarinic Acetylcholine (B1216132) Receptors (M4 subtype)

Derivatives of 6-azaspiro[2.5]octane have been successfully developed as small molecule agonists for the human Glucagon-Like Peptide-1 (GLP-1) receptor . nih.govresearchgate.net Activation of the GLP-1 receptor is a validated therapeutic strategy for type 2 diabetes and obesity. nih.govresearchgate.net The development of orally bioavailable small molecule agonists based on the azaspiro[2.5]octane scaffold represents a significant advancement over injectable peptide-based therapies. nih.gov

In the realm of neurological disorders, azaspiro[2.5]octane derivatives have been investigated as antagonists for both Histamine H3 (H3) receptors and the M4 subtype of muscarinic acetylcholine receptors . researchgate.net A series of potent and selective H3 receptor antagonists were developed from an azaspiro[2.5]octane carboxamide scaffold. researchgate.net Furthermore, chiral 6-azaspiro[2.5]octanes have been reported as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor, with potential applications in the treatment of Parkinson's disease and other movement disorders. researchgate.netresearchgate.net

Enzyme Inhibition and Ligand Binding Profiles: Examples from ErbB Sheddase and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor Research

The 5-azaspiro[2.5]octane framework has been utilized as a core structure in the development of inhibitors for ErbB sheddase (ADAM10/17) . science.gov The antineoplastic agent Aderbasib (INCB7839), which incorporates this scaffold, is a potent and selective inhibitor of ErbB ligand and HER2 receptor shedding. researchgate.netgoogleapis.com By blocking the sheddase activity, these inhibitors can interfere with tumor growth and survival signals. science.gov

Additionally, a spirocyclic central motif based on the azaspiro[2.5]octane structure was discovered to be a key component in potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) . researchgate.netrcsb.org NAMPT is a crucial enzyme in the NAD+ salvage pathway, and its inhibition is a promising strategy in oncology. rcsb.orgnih.govnih.gov The incorporation of the azaspiro[2.5]octane scaffold helped to overcome challenges with off-target effects, such as CYP2C9 inhibition, leading to the development of highly potent and selective NAMPT inhibitors with in vivo efficacy. researchgate.netrcsb.org

Conformational Rigidity and Three-Dimensionality of Azaspiro Scaffolds and their Influence on Molecular Recognition

The defining characteristic of azaspiro scaffolds is their inherent conformational rigidity and three-dimensional nature. smolecule.com This rigidity is a direct consequence of the spirocyclic fusion of two rings. Unlike more flexible linear or monocyclic structures, spirocycles have a more defined spatial arrangement of their constituent atoms. smolecule.com

This pre-organized geometry can significantly enhance molecular recognition by biological targets such as proteins and enzymes. nih.govnih.gov A rigid scaffold can present its functional groups in a precise orientation for optimal interaction with the binding site of a target, leading to higher affinity and selectivity. smolecule.com The reduced conformational flexibility of the ligand upon binding results in a smaller entropic penalty, which can contribute to a more favorable binding free energy. smolecule.com The three-dimensional shape of azaspiro scaffolds also allows for better exploration of the often complex and non-planar binding pockets of biological targets. colab.ws

Rationalizing the Impact of Fluorine Substitution on Molecular Interactions and Scaffold Utility

The introduction of a fluorine atom into the 5-azaspiro[2.5]octane scaffold to create this compound has profound effects on its molecular properties and utility in drug design. Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and the strength of the carbon-fluorine bond. benthamscience.comnumberanalytics.combohrium.com

Strategically placed fluorine atoms can influence a molecule's:

Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic and dipolar interactions with the target protein, potentially increasing binding affinity. benthamscience.comnumberanalytics.comnih.gov

Metabolic Stability : The C-F bond is very strong and resistant to metabolic cleavage, which can block sites of metabolism and improve the pharmacokinetic profile of a drug. bohrium.comacs.org

Lipophilicity : Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. benthamscience.comnumberanalytics.com However, the effect can be modulated depending on the pattern of fluorination. bohrium.com

Conformation : The presence of fluorine can alter the preferred conformation of a molecule, which can have a significant impact on its biological activity. bohrium.com

pKa : Fluorine's electron-withdrawing nature can lower the pKa of nearby basic functional groups, affecting the ionization state of the molecule at physiological pH and influencing its pharmacokinetic properties and binding affinity. bohrium.comresearchgate.net

The geminal difluoro group at position 7 in a related 5-azaspiro[2.4]heptane scaffold has been shown to enhance metabolic stability and rigidity compared to non-fluorinated analogs. The synthesis of fluorinated piperidine analogues based on spiro[3.3]heptane scaffolds further underscores the value of combining fluorination with rigid three-dimensional structures in medicinal chemistry. colab.ws

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies for Conformational Analysis and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the conformational preferences and electronic characteristics of 7-Fluoro-5-azaspiro[2.5]octane at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and stability of molecules. For this compound, DFT calculations are crucial for determining the preferred conformations and the energetic barriers between them. The piperidine (B6355638) ring in the 5-azaspiro[2.5]octane system can adopt several conformations, such as chair, boat, and twist-boat. The presence of a fluorine atom at the 7-position significantly influences the conformational equilibrium.

Computational studies on analogous fluorinated piperidines have shown that the orientation of the fluorine atom (axial or equatorial) is governed by a delicate interplay of steric, electrostatic, and hyperconjugative effects. nih.govresearchgate.net In the case of this compound, the fluorine atom can occupy either an axial or equatorial position on the cyclohexane (B81311) ring. DFT calculations can predict the relative stability of these conformers. For instance, in protonated fluorinated piperidines, the axial conformer can be stabilized by a favorable electrostatic interaction between the partial positive charge on the nitrogen and the partial negative charge on the fluorine. researchgate.net Hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma bond to the antibonding orbital of the C-F bond (σ → σ*C-F), also play a critical role in stabilizing certain conformations. nih.gov

DFT calculations are also invaluable for elucidating reaction mechanisms involving the synthesis of such spirocycles, helping to predict the regioselectivity and stereoselectivity of the reactions. mdpi.com By modeling the transition states of key reaction steps, researchers can understand the factors that control the formation of the desired product.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT This table is for illustrative purposes and the values are not derived from actual calculations on this specific molecule.

Conformer Fluorine Position Relative Energy (kcal/mol)
Chair Axial 0.00
Chair Equatorial +0.5
Twist-Boat - +5.5
Boat - +6.9

Molecular Electrostatic Potential (MEP) Analysis for Understanding Molecular Interactions

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a region of negative electrostatic potential around the nitrogen atom due to the lone pair of electrons, making it a potential site for protonation and hydrogen bonding. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atoms attached to the carbon atoms, especially those adjacent to the nitrogen and fluorine, would exhibit positive electrostatic potential.

Studies on other fluorinated molecules have shown that the electrostatic potential around the fluorine atom can be complex, with regions of both positive and negative potential (a "σ-hole" can exist on the halogen atom). mdpi.com This dual nature can influence its ability to participate in various non-covalent interactions, which are crucial for molecular recognition and binding to biological targets.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound This table is for illustrative purposes and the values are not derived from actual calculations on this specific molecule.

Atomic Region Predicted MEP Value (kcal/mol) Implication for Reactivity
Nitrogen Lone Pair -40 to -60 Site for protonation, hydrogen bond acceptor
Fluorine Atom -10 to -25 Hydrogen bond acceptor, electrostatic interactions
N-H Hydrogen +20 to +40 Hydrogen bond donor
C-H Hydrogens +5 to +15 Weak electrostatic interactions

Molecular Modeling and Docking Simulations for Protein-Ligand Interactions

Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. Given that spiro-piperidine motifs are prevalent in many biologically active compounds, this compound could be investigated as a potential ligand for various receptors and enzymes. bepls.com

Docking studies involve placing the 3D structure of this compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex.

For example, in a hypothetical docking study of this compound with a target protein, the protonated nitrogen of the azaspirocycle could form a strong salt bridge with an acidic amino acid residue like aspartic acid or glutamic acid. nih.gov The fluorine atom could participate in hydrogen bonding with a suitable donor or engage in favorable electrostatic interactions within the binding pocket. The rigid spirocyclic scaffold helps to position these interacting groups in a well-defined orientation, which can contribute to high binding affinity and selectivity. bepls.com Docking studies have been successfully employed to rationalize the in vitro activities of other spiro-piperidine derivatives. tandfonline.comrsc.orgmdpi.com

Table 3: Illustrative Results from a Hypothetical Molecular Docking Study of this compound with a Kinase Target

Parameter Result
Target Protein Hypothetical Kinase XYZ
Docking Score (kcal/mol) -8.5
Key Interacting Residues ASP145, LYS72, PHE80
Predicted Interactions Salt bridge with ASP145, Hydrogen bond with LYS72, π-π stacking with PHE80

Cheminformatics Approaches for Virtual Screening and Chemical Space Exploration of Spirocyclic Compounds

Cheminformatics utilizes computational methods to analyze and manage large chemical datasets. For spirocyclic compounds like this compound, cheminformatics plays a crucial role in virtual screening and the exploration of chemical space. nih.govyoutube.comyoutube.comresearchgate.net

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov Libraries of spirocyclic compounds can be computationally generated and screened against various biological targets. By applying filters based on physicochemical properties (e.g., molecular weight, lipophilicity) and using docking simulations, a large virtual library can be narrowed down to a smaller, more manageable set of promising candidates for experimental testing.

The unique three-dimensional nature of spirocycles makes them attractive scaffolds in drug discovery. Cheminformatics tools can be used to analyze the diversity and novelty of spirocyclic compound libraries, ensuring a broad exploration of the available chemical space. This can lead to the discovery of novel chemotypes with improved pharmacological properties.

Computational Studies on Stereochemical Control and Diastereoselectivity in Spirocyclization

The synthesis of spirocyclic compounds often leads to the formation of stereoisomers. Computational studies are instrumental in understanding and predicting the stereochemical outcome of spirocyclization reactions. For the synthesis of compounds like this compound, controlling the diastereoselectivity is crucial as different stereoisomers can have vastly different biological activities.

Computational methods, such as DFT, can be used to model the transition states of the key stereodetermining steps in a reaction. By comparing the energies of the transition states leading to different diastereomers, the preferred reaction pathway and the major product can be predicted. These calculations can provide insights into the factors that govern stereoselectivity, such as steric hindrance, electronic effects, and the role of catalysts or reagents. emich.edu This understanding allows for the rational design of synthetic strategies to obtain the desired stereoisomer with high purity.

Table 4: Hypothetical Computational Analysis of Diastereoselectivity in a Key Synthetic Step for a this compound Precursor This table is for illustrative purposes and the values are not derived from actual calculations on this specific molecule.

Transition State Relative Free Energy (kcal/mol) Predicted Diastereomeric Ratio
TS-A (leading to Diastereomer A) 0.0 95:5
TS-B (leading to Diastereomer B) +1.8

Derivatization and Functionalization Strategies of 7 Fluoro 5 Azaspiro 2.5 Octane

Introduction of Diverse Functional Groups for Library Synthesis and Bioactivity Tuning

The secondary amine of the 7-fluoro-5-azaspiro[2.5]octane scaffold serves as a primary handle for introducing a wide array of functional groups. This allows for the systematic exploration of the chemical space around this core structure, a common strategy in the generation of compound libraries for high-throughput screening. The introduction of diverse substituents can significantly influence properties such as solubility, lipophilicity, metabolic stability, and target-binding affinity, thereby fine-tuning the bioactivity of the resulting molecules.

Standard synthetic methodologies can be employed to functionalize the nitrogen atom. These include, but are not limited to:

N-Alkylation: Reaction with various alkyl halides or reductive amination with aldehydes and ketones can introduce a range of alkyl groups, from simple methyl or ethyl groups to more complex cyclic or functionalized chains.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of a diverse set of aryl and heteroaryl moieties. This is particularly valuable for exploring interactions with aromatic-binding pockets in biological targets.

Amide and Sulfonamide Formation: Acylation with acid chlorides, activated carboxylic acids, or sulfonyl chlorides yields stable amide and sulfonamide derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, influencing molecular recognition.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates can produce urea and carbamate derivatives, which are also important functionalities in many bioactive molecules.

The fluorine atom on the piperidine (B6355638) ring of the scaffold also plays a crucial role in modulating bioactivity. Its high electronegativity can influence the pKa of the neighboring amine, affecting its ionization state at physiological pH. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the derivative. The spirocyclic nature of the core provides a rigid, three-dimensional framework that presents these functional groups in well-defined spatial orientations, which is advantageous for optimizing interactions with specific biological targets. While direct derivatization of the fluorine-bearing carbon or the cyclopropyl ring is less common, modifications at these positions could offer further opportunities for bioisosteric replacements and the introduction of additional diversity.

Table 1: Potential Derivatization Reactions for this compound
Reaction TypeReagents and ConditionsResulting Functional GroupPotential Impact on Bioactivity
N-AlkylationAlkyl halide, base (e.g., K₂CO₃, Et₃N)Tertiary amine with alkyl substituentModulation of lipophilicity and steric bulk
N-ArylationAryl halide, Pd or Cu catalyst, baseTertiary amine with aryl substituentIntroduction of aromatic interactions
Amide CouplingAcid chloride or activated carboxylic acid, baseAmideIntroduction of hydrogen bonding capabilities
Sulfonamide FormationSulfonyl chloride, baseSulfonamideEnhancement of metabolic stability

Chiral Derivatization and Enantioselective Synthesis for Stereoisomer-Specific Research

The this compound molecule possesses a chiral center at the carbon atom bearing the fluorine atom. Consequently, it exists as a pair of enantiomers: (R)-7-fluoro-5-azaspiro[2.5]octane and (S)-7-fluoro-5-azaspiro[2.5]octane. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities. Therefore, the ability to synthesize or separate and then derivatize specific stereoisomers is of paramount importance for stereoisomer-specific research and the development of safer and more effective therapeutic agents.

Both the (R) and (S) enantiomers of this compound are commercially available, indicating that methods for their enantioselective synthesis or chiral resolution have been developed achemblock.comchiralen.com. While the specific industrial-scale synthesis methods are often proprietary, several general strategies for the asymmetric synthesis of fluorinated spirocycles can be considered. These may include:

Asymmetric Fluorination: The use of chiral fluorinating agents to introduce the fluorine atom stereoselectively onto a prochiral precursor.

Catalytic Asymmetric Cyclization: Employing a chiral catalyst to control the stereochemistry of the spirocyclization step in the synthesis of the core structure.

Resolution of Racemates: Separation of a racemic mixture of this compound into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

Once the desired enantiomer is obtained, it can be subjected to the same derivatization strategies as the racemic mixture. This allows for the synthesis of chirally pure libraries of compounds, which are essential for understanding the structure-activity relationships of each stereoisomer. Chiral derivatization can also be employed, where a chiral auxiliary is attached to the nitrogen atom. This can be used to direct the stereochemistry of subsequent reactions on the scaffold or to facilitate the separation of diastereomers.

Table 2: Enantiomers of this compound
EnantiomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight
(R)(7R)-7-fluoro-5-azaspiro[2.5]octaneNot availableC₇H₁₂FN129.18 g/mol
(S)(7S)-7-fluoro-5-azaspiro[2.5]octane2920238-94-2C₇H₁₂FN129.18 g/mol

Development of Molecular Probes and Linkers for Advanced Chemical Biology Applications

The unique structural and chemical properties of this compound make it an attractive scaffold for the development of molecular probes and linkers for chemical biology research. The incorporation of a fluorine atom can be leveraged for applications in ¹⁹F NMR spectroscopy and positron emission tomography (PET) imaging, while the secondary amine provides a convenient point of attachment for reporter groups or biomolecules.

Molecular Probes:

¹⁹F NMR Probes: The fluorine atom in this compound has a ¹⁹F NMR signal that is sensitive to its local chemical environment. By attaching this scaffold to a molecule that binds to a specific biological target, changes in the ¹⁹F NMR chemical shift can be used to study binding events and conformational changes in real-time. The absence of a fluorine background in most biological systems makes this a highly specific technique.

PET Imaging Agents: The fluorine atom can be replaced with the positron-emitting isotope ¹⁸F to create a PET imaging agent. The spirocyclic scaffold can be attached to a targeting moiety (e.g., a peptide, antibody, or small molecule) that directs the probe to a specific tissue or cell type. The biodistribution and target engagement of the probe can then be visualized non-invasively in vivo.

Linkers for Bioconjugation:

The this compound core can be incorporated into bifunctional linkers used in bioconjugation. One end of the linker can be attached to a biomolecule (e.g., a protein or nucleic acid) via the secondary amine, while the other end can be functionalized with a reactive group for attachment to another molecule or a solid support. The rigid, three-dimensional nature of the spirocyclic core can provide precise control over the distance and orientation between the conjugated species, which can be critical for applications such as fluorescence resonance energy transfer (FRET) or the development of antibody-drug conjugates (ADCs). The fluorine atom can serve as a stable, non-invasive tag for quantifying the extent of conjugation.

While specific examples of molecular probes and linkers derived directly from this compound are not yet widely reported in the literature, the foundational properties of this scaffold suggest significant potential for its use in these advanced chemical biology applications.

Table of Referenced Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment and to assess the compound's purity.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The presence of the fluorine atom would be expected to cause characteristic splitting patterns (coupling) in the signals of nearby protons, providing key evidence for its location in the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shift of these signals would be influenced by the neighboring atoms, particularly the electronegative fluorine and nitrogen atoms.

Analysis Type Expected Observations
¹H NMR Signals corresponding to the protons on the cyclopropane (B1198618) and piperidine (B6355638) rings. Splitting patterns would be influenced by neighboring protons and the fluorine atom.
¹³C NMR Distinct signals for each of the seven carbon atoms. The carbon atom bonded to the fluorine would show a characteristic large coupling constant (¹JC-F).
2D NMR (COSY, HSQC) Correlation peaks would confirm the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, both standard MS and High-Resolution Mass Spectrometry (HRMS) would be utilized.

Mass Spectrometry (MS) would be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (129.18 g/mol ). The fragmentation pattern observed in the mass spectrum would provide clues about the compound's structure, as the molecule breaks apart in a predictable manner under the high-energy conditions of the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of a new compound. For this compound, HRMS would confirm the molecular formula as C₇H₁₂FN.

The table below summarizes the expected mass spectrometry data for this compound.

Analysis Type Expected Data
Molecular Weight 129.18 g/mol
Molecular Formula C₇H₁₂FN
HRMS (M+H)⁺ Expected accurate mass measurement confirming the elemental composition.
Fragmentation Analysis Characteristic fragmentation patterns resulting from the loss of small molecules or radicals from the parent ion, providing structural information.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, X-ray crystallography would be the definitive method to determine its absolute stereochemistry.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

Should a suitable single crystal of this compound be obtained, X-ray crystallographic analysis would yield a detailed solid-state structure, confirming the spirocyclic nature of the molecule and the precise spatial arrangement of all its atoms, including the fluorine substituent.

Analysis Type Information Obtained
Single Crystal X-ray Diffraction - Unambiguous determination of the three-dimensional molecular structure. - Precise bond lengths and angles. - Confirmation of the absolute configuration of stereocenters. - Information on intermolecular interactions in the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

An IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule. These would include C-H stretching and bending vibrations for the aliphatic rings, a C-N stretching vibration for the amine, and a C-F stretching vibration. The presence and position of these bands would provide strong evidence for the presence of these functional groups, thus supporting the proposed structure of the molecule.

The following table outlines the expected characteristic IR absorption bands for this compound.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500 (weak to medium)
C-H Stretch (aliphatic) 2850 - 3000 (strong)
C-N Stretch 1020 - 1250 (medium)
C-F Stretch 1000 - 1400 (strong)

Future Directions and Emerging Research Avenues for 7 Fluoro 5 Azaspiro 2.5 Octane

Innovation in Fluorination Methodologies for Complex Spirocyclic Systems

The precise introduction of a fluorine atom onto a complex, three-dimensional scaffold like a spirocycle presents a significant synthetic challenge. Future progress hinges on the development of more advanced and selective fluorination techniques. While traditional methods often struggle with regioselectivity and stereoselectivity on intricate molecules, emerging methodologies offer greater control.

Innovations are focused on both electrophilic and nucleophilic fluorination reactions. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are being used in novel, metal-catalyzed reactions to achieve site-selective C-H fluorination. cas.cnresearchgate.net This approach could potentially allow for the direct fluorination of the azaspiro[2.5]octane core, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed intramolecular aminofluorination of alkenes represents a powerful strategy for constructing fluorinated nitrogen-containing rings. oup.com

In the realm of nucleophilic fluorination, reagents like aminodifluorosulfinium salts (e.g., XtalFluor-E) offer greater stability and ease of handling compared to older reagents like DAST (diethylaminosulfur trifluoride). acs.org These newer reagents have shown high efficacy in converting alcohols to fluorides with high yields, a method that could be adapted for late-stage fluorination in the synthesis of complex 7-Fluoro-5-azaspiro[2.5]octane analogs. acs.org The development of stereoselective tandem fluorination reactions, which can create multiple stereocenters with high control, will be crucial for exploring the stereochemical diversity of these spirocyclic scaffolds. cas.cn

Table 1: Comparison of Modern Fluorinating Reagents
Reagent ClassExample(s)Typical ApplicationAdvantages
Electrophilic ("F+")Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)Fluorination of enolates, aromatic C-H bonds, radical reactionsCrystalline, stable, commercially available, versatile reactivity cas.cnresearchgate.net
Nucleophilic (Deoxofluorination)XtalFluor-E, XtalFluor-MConversion of alcohols and carbonyls to fluoridesCrystalline, more stable and easier to handle than DAST acs.org
Nucleophilic (Halide Exchange)Anhydrous Tetrabutylammonium (B224687) fluoride (B91410) (TBAF)Fluorination of alkyl halidesHigh reactivity, can be generated in situ to avoid decomposition acs.org

Exploration of Novel Biological Targets and Therapeutic Areas for Azaspiro[2.5]octane Derivatives

The rigid azaspiro[2.5]octane framework is considered a "privileged scaffold" in medicinal chemistry, meaning it has the potential to bind to a wide range of biological targets. This versatility opens up numerous avenues for discovering new therapeutic applications. By modifying the substituents on the core structure, researchers can fine-tune the molecule's properties to target different proteins and disease pathways.

Recent research has already identified several promising areas. For example, derivatives of an azaspiro[2.5]octane carboxamide have been identified as potent and selective antagonists of the histamine (B1213489) H3 receptor, showing efficacy in animal models of cognition. acs.orgresearchgate.net This suggests a potential role for these compounds in treating cognitive disorders. Furthermore, related 6-azaspiro[2.5]octane derivatives have been developed as small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, a validated target for treating type 2 diabetes. researchgate.net Other research has pointed to the potential of azaspirocycles as antagonists for the muscarinic acetylcholine (B1216132) receptor M4 (mAChR4), a target for neurological and psychiatric disorders. researchgate.net The introduction of fluorine into these scaffolds could further enhance their potency, selectivity, and pharmacokinetic profiles for these and other targets.

Future exploration will likely involve screening libraries of fluorinated azaspiro[2.5]octane derivatives against a broad panel of receptors, enzymes, and ion channels to uncover entirely new biological activities.

Table 2: Investigated and Potential Therapeutic Applications for Azaspiro[2.5]octane Scaffolds
Biological TargetTherapeutic AreaScaffold ExampleReference
Histamine H3 Receptor (Antagonist)Cognitive DisordersAzaspiro[2.5]octane carboxamide acs.orgresearchgate.net
Glucagon-Like Peptide-1 (GLP-1) Receptor (Agonist)Type 2 Diabetes6-Azaspiro[2.5]octane researchgate.net
Muscarinic Acetylcholine Receptor M4 (Antagonist)Neurological/Psychiatric DisordersChiral 6-azaspiro[2.5]octanes researchgate.net
Leucine-Rich Repeat Kinase 2 (LRRK2) (Inhibitor)Parkinson's Disease(General heterocyclic scaffolds) researchgate.net

Integration of Advanced Computational Techniques for De Novo Design and Scaffold Optimization

Computational chemistry is an indispensable tool for accelerating modern drug discovery. For a scaffold like this compound, computational methods can guide the design of new analogs with improved properties, saving significant time and resources compared to traditional trial-and-error synthesis.

De novo design algorithms can generate novel molecular structures that fit the steric and electronic constraints of a target's active site, using the azaspiro[2.5]octane core as a starting fragment. More commonly, techniques like molecular docking and virtual screening are used to predict how libraries of virtual compounds based on this scaffold will bind to a specific biological target, such as the LRRK2 kinase, which is implicated in Parkinson's disease. researchgate.net By assessing binding affinities and key molecular interactions computationally, researchers can prioritize the synthesis of only the most promising candidates. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of different derivatives with their biological activity. These models can help identify which positions on the spirocyclic ring are most sensitive to modification and predict the impact of adding or changing functional groups to optimize potency and selectivity. The inherent rigidity of the spirocyclic core is a significant advantage here, as it reduces the number of possible conformations, leading to more reliable and predictive computational models.

Synergistic Application of Flow Chemistry and Biocatalysis for Sustainable Production

The transition from laboratory-scale synthesis to large-scale manufacturing of complex pharmaceutical ingredients presents challenges in terms of safety, efficiency, and sustainability. The synergistic combination of flow chemistry and biocatalysis offers a powerful solution for the production of chiral molecules like this compound.

Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. polimi.it This approach offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous reagents at any given time, and allows for easier automation and scale-up. polimi.itmdpi.com

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional stereo- and regioselectivity under mild, environmentally friendly conditions. polimi.itunibe.ch For the synthesis of azaspirocycles, enzymes like transaminases are particularly valuable for creating specific chiral amines from ketone precursors. researchgate.net

Integrating these two technologies—a practice known as flow biocatalysis—can create highly efficient and sustainable manufacturing processes. mdpi.comfrontiersin.org For example, an enzyme can be immobilized onto a solid support and packed into a flow reactor. The starting material is then continuously passed over the enzyme, which selectively converts it to the desired chiral product. This method has been successfully applied to the synthesis of related structures like 1-Oxa-8-azaspiro[4.5]decan-3-amine and allows for high productivity, easy product isolation, and continuous reuse of the expensive enzyme, aligning with the principles of green chemistry. mdpi.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.